Agrocybenine

Description

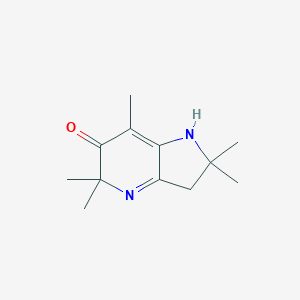

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBGQBSPIWKINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152171 | |

| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178764-92-6 | |

| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178764-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Agrocybenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Structural Elucidation of Agrocybenine

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Structural Confirmation

High-Resolution Mass Spectrometry (HR-MS) played a crucial role in determining the precise molecular formula and confirming the elemental composition of Agrocybenine. Using high-resolution electron ionization mass spectrometry (HR-EI-MS), the molecular ion (M⁺) was observed at m/z 206.1414. This experimentally determined mass closely matched the calculated mass of 206.1420 for the molecular formula C₁₂H₁₈N₂O, thereby confirming its elemental composition. researchgate.net

HR-MS techniques are fundamental in chemical analysis, providing highly accurate mass measurements that enable the unequivocal determination of a compound's elemental composition by limiting the number of possible molecular formulas. iitrpr.ac.inlcms.czshimadzu.be Furthermore, predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H]⁺ at 144.4 Ų and [M+Na]⁺ at 155.5 Ų, offer additional data points for structural confirmation and differentiation from isobaric compounds. uni.lu

Complementary Spectroscopic Methods in Structural Analysis

Beyond mass spectrometry, a suite of complementary spectroscopic methods was employed to fully elucidate the structure of this compound. These techniques provided detailed insights into the compound's functional groups, carbon-hydrogen framework, and connectivity. fiveable.meopenaccessjournals.comsolubilityofthings.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound exhibited characteristic absorption maxima at 223 nm and 333 nm. researchgate.net UV-Vis spectroscopy is instrumental in identifying conjugated systems and chromophores within a molecule, providing information about its electronic transitions. fiveable.meopenaccessjournals.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, was indispensable for assigning the atoms within the this compound structure. The elucidation was significantly aided by advanced techniques such as pulsed field gradient (PFG)-HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple-Quantum Coherence) experiments, which provide critical connectivity information. researchgate.net

¹H NMR Data (600 MHz, CDCl₃): researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.38 | s | 6H | Me-5 |

| 1.45 | s | 6H | Me-2 |

| 1.72 | s | 3H | Me-7 |

| 2.72 | s | 2H | H-3 |

| 5.61 | br.s | 1H | NH-1 |

¹³C NMR Data (150 MHz, CDCl₃): researchgate.net

| Chemical Shift (δ, ppm) | Assignment |

| 7.3 | Me-7 |

| 28.0 | Me-5 |

| 30.0 | Me-2 |

| 44.8 | C-3 |

| 59.2 | C-2 |

| 66.3 | C-5 |

| 100.0 | C-7 |

| 146.1 | C-7a |

| 162.5 | C-3a |

| 201.6 | C-6 |

¹⁵N NMR Data (60 MHz, CDCl₃): researchgate.net

| Chemical Shift (δ, ppm) | Assignment |

| 99.5 | N-1 |

| 318.0 | N-4 |

Note: In a digital format, these tables would be interactive, allowing for sorting and filtering.

Infrared (IR) Spectroscopy: While specific IR absorption data for this compound were not detailed in the available literature, IR spectroscopy is a standard method used in structural elucidation to identify functional groups present in a molecule by analyzing its vibrational modes. fiveable.meopenaccessjournals.comsolubilityofthings.com

Stereochemical Assignments and Conformational Analysis

Based on the reported two-dimensional structure and the available spectroscopic data, this compound (C₁₂H₁₈N₂O) does not appear to possess chiral centers. The molecular structure, characterized by its pyrrolopyridine core with gem-dimethyl groups, suggests a lack of stereoisomers. nih.govuni.lu Therefore, explicit stereochemical assignments (e.g., R/S configurations) are not applicable to this compound.

Information regarding detailed conformational analysis of this compound was not found in the provided research findings. Conformational analysis typically involves studying the three-dimensional arrangement of atoms in a molecule and how these arrangements influence its properties and reactivity. nih.gov

Biosynthetic Pathways and Precursor Studies of Agrocybenine

Elucidation of Putative Biosynthetic Routes

The exact biosynthetic route leading to Agrocybenine (a pyrrolopyridine alkaloid) has not been fully elucidated. As an alkaloid, it is generally understood that such compounds in fungi are typically derived from amino acid precursors, often in conjunction with other primary metabolic pathways, such as the polyketide or terpene pathways. However, specific precursors or a proposed pathway for the unique pyrrolopyridine skeleton of this compound have not been definitively established or published.

Identification of Key Enzymatic Steps and Intermediates

Specific enzymatic steps and intermediate compounds involved in the biosynthesis of this compound have not been reported. In the broader context of fungal secondary metabolite biosynthesis, enzymes such as non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and various modifying enzymes like cytochrome P450 monooxygenases, play crucial roles in assembling complex structures. While these enzyme classes are generally involved in fungal alkaloid production, their specific involvement in the formation of this compound has yet to be identified.

Genetic Basis and Regulation of this compound Biosynthesis

The specific gene cluster responsible for this compound biosynthesis and its regulatory mechanisms have not been identified or characterized. While studies have investigated genes expressed during the fruiting body formation of Agrocybe cylindracea, these investigations have focused on general developmental processes and have not specifically linked any identified genes to the production of this compound. nih.gov The absence of a characterized biosynthetic gene cluster significantly limits the understanding of how this compound production is genetically controlled and regulated within the fungal organism.

Comparative Biosynthetic Analyses with Related Alkaloids

Biological Activities and Mechanistic Investigations of Agrocybenine

Antifungal Efficacy and Action Mechanisms

Agrocybenine functions as a natural antifungal agent, demonstrating inhibitory effects against the growth and proliferation of pathogenic fungi. biosynth.com Its mechanism of action is rooted in its ability to interfere with essential biosynthetic processes within fungal cells. biosynth.com

Inhibition of Fungal Cell Wall Synthesis

A core aspect of this compound's antifungal mechanism involves the disruption of fungal cell wall synthesis. biosynth.com The fungal cell wall is a vital structural component, composed primarily of layers of chitin (B13524) and glucans (such as β-1,3-glucan and β-1,6-glucan), along with mannoproteins. researchgate.netplos.orgnih.govjmb.or.kr These components are crucial for maintaining cell structure, providing protection against osmotic stress, and are considered key targets for antifungal agents. researchgate.netplos.orgnih.govjmb.or.kr Inhibiting the biosynthesis or assembly of these components can lead to cell wall injury, osmotic instability, and ultimately fungal cell death. researchgate.netnih.govjmb.or.kr

Spectrum of Antifungal Activity Against Pathogenic Fungi

This compound is recognized for its antifungal activity against pathogenic fungi, making it a promising candidate for protecting crops from fungal infections. biosynth.comffhdj.com Its disruptive effect on fungal cell wall synthesis contributes to its ability to inhibit the growth and proliferation of these pathogens. biosynth.com

Molecular Targets and Cellular Pathways in Fungal Inhibition

The primary molecular target and cellular pathway implicated in this compound's antifungal action is the fungal cell wall synthesis pathway. biosynth.com While specific enzymes directly inhibited by this compound within this pathway (e.g., chitin synthases or glucan synthases) are not explicitly detailed in the available literature, the disruption of the cell wall itself is a well-established mechanism for antifungal agents. researchgate.netplos.orgnih.govjmb.or.kr The integrity of the fungal cell wall is critical for fungal viability and development, making its components, such as chitin and glucans, attractive targets for therapeutic intervention. researchgate.netplos.orgnih.govgeneticsmr.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure influences biological activity. These investigations involve systematically modifying a compound's structure and observing the resulting changes in its activity. While this compound is noted for its unique alkaloid structure and the existence of "analogue derivatives" is mentioned, detailed systematic structural modification studies specifically on this compound for activity modulation were not extensively described in the provided information. biosynth.com

Systematic Structural Modifications for Activity Modulation

Systematic structural modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a bioactive compound. This process typically involves synthesizing derivatives with minor changes to the parent molecule and evaluating their biological activity. Such studies aim to identify key functional groups or structural motifs responsible for the observed antifungal efficacy of this compound. Although the concept of "analogue derivatives" of this compound is alluded to, specific research findings detailing the impact of these modifications on its antifungal activity were not provided. biosynth.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational approaches play a significant role in modern SAR elucidation, accelerating the drug discovery process. researchgate.net

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a protein, to predict their binding modes and affinities. mdpi.comfrontiersin.orgfrontiersin.org Molecular docking studies can provide insights into how this compound might interact with specific fungal targets, thereby elucidating its mechanism of action at a molecular level. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish mathematical models that correlate a compound's chemical structure (represented by molecular descriptors) with its biological activity. mdpi.comnih.govmdpi.com These models can predict the activity of new, unsynthesized compounds and guide the design of more potent and selective derivatives. mdpi.comfrontiersin.orgmdpi.com A robust QSAR model can identify crucial molecular features that enhance or diminish antifungal potency. mdpi.comnih.govresearchgate.net While QSAR and molecular docking are widely used in antifungal drug development for other compounds, specific applications of these computational approaches to this compound were not detailed in the provided search results. mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comresearchgate.net

Impact of Stereochemistry on Biological Potency

This compound has been reported to exhibit antifungal activity michberk.com. However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) or Half Maximal Inhibitory Concentration (IC50) values, specifically for this compound's antifungal activity across various fungal strains, are not extensively documented in the readily available literature. Consequently, a data table detailing such specific research findings cannot be provided at this time.

Analytical Methodologies for Agrocybenine

Quantitative Determination and Quantification Techniques

The precise quantification of agrocybenine is crucial for research into its biological activities and for quality control purposes. Chromatographic and spectroscopic techniques form the cornerstone of these analytical approaches.

Chromatographic Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS))

Chromatographic methods, particularly those coupled with mass spectrometry, offer high sensitivity and selectivity for the quantification of this compound in complex samples. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly accurate analytical technique known for its speed, resolution, and sensitivity, making it suitable for analyzing complex chemical solutions. measurlabs.com UPLC-MS/MS involves passing a sample through two mass spectrometers in succession, yielding more in-depth data, particularly beneficial for complex biomolecules. measurlabs.com

While direct quantitative data for this compound using UPLC-MS/MS is not extensively detailed in the provided literature, the application of this technique for analyzing pesticide residues in Agrocybe aegerita mushrooms, a matrix known to contain this compound, demonstrates its capabilities in such complex biological samples. nih.govresearchgate.net For instance, a modified QuEChERS sample preparation procedure coupled with UPLC-MS/MS was successfully employed for the analysis of various pesticide residues in A. aegerita mushrooms. The method demonstrated excellent linearity with correlation coefficients (R²) higher than 0.999 for the targeted analytes. nih.gov The limits of detection (LODs) and limits of quantification (LOQs) varied by compound, with LODs ranging from 0.03 to 1.5 µg/kg and LOQs from 0.10 to 5 µg/kg. Recoveries for these analytes, spiked at three different concentrations, ranged from 88.4% to 108.1% with relative standard deviations (RSDs) from 3.4% to 4.8%. nih.gov These performance characteristics highlight the potential of UPLC-MS/MS for sensitive and accurate quantification of compounds, including alkaloids like this compound, in mushroom matrices.

Given this compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is suggested as a potentially suitable chromatographic method, as indicated by its classification as "this compound RT2. HILIC Found in mushrooms." alaska.edu High-Performance Liquid Chromatography (HPLC) has also been utilized in the isolation and characterization of compounds from Agrocybe aegerita and for content determination in quality control of herbal extracts. semanticscholar.orgbiocrick.com

Table 1: Example Performance Parameters for UPLC-MS/MS in Agrocybe aegerita Mushroom Matrix (for Pesticide Residues) nih.gov

| Parameter | Clothianidin | Diflubenzuron | Chlorbenzuron | Pyridaben |

| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.999 |

| LOD (µg/kg) | 0.15 | 1.5 | 0.15 | 0.03 |

| LOQ (µg/kg) | 0.50 | 5 | 0.50 | 0.10 |

| Recovery (%) Range | 88.4–108.1 | 88.4–108.1 | 88.4–108.1 | 88.4–108.1 |

| RSD (%) Range | 3.4–4.8 | 3.4–4.8 | 3.4–4.8 | 3.4–4.8 |

Spectrophotometric and Spectrofluorometric Approaches

Spectroscopic methods, such as Ultraviolet (UV) spectroscopy, have been instrumental in the structural elucidation of this compound. For instance, UV spectral data showing absorption maxima at 223 nm and 333 nm were critical in determining its molecular formula and identifying it as a novel alkaloid. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 15N-NMR studies using pulsed field gradient (PFG)-HMBC and HMQC techniques, was also extensively used for its structural determination. researchgate.netbiocrick.com

While these methods are vital for characterization, the provided literature does not detail specific spectrophotometric or spectrofluorometric protocols for the quantitative determination of this compound in complex matrices. Spectrophotometry has been broadly applied in studies involving Agrocybe aegerita extracts for measuring general antioxidant properties, such as ferric reducing ability and ferrous ion chelating activity, typically by monitoring absorbance changes at specific wavelengths (e.g., 595 nm or 562 nm). medwinpublishers.comresearchgate.netuns.ac.rs Similarly, crude extracts from other plants have been scanned using spectrophotometers to detect characteristic peaks, indicating general applicability for compound detection rather than specific quantification of this compound. researchgate.net

Sample Preparation and Matrix Effects in Complex Biological Samples

Effective sample preparation is paramount for accurate and sensitive analysis of this compound, especially when dealing with complex biological matrices like mushroom extracts, which contain numerous interfering compounds.

Optimization of Extraction Procedures for Diverse Matrices

The initial isolation of this compound from the fresh fruiting bodies of Agrocybe cylindracea involved a multi-step extraction and purification process. Fresh mushroom samples were extracted with methanol (B129727) (MeOH). The resulting extract was then adsorbed onto an HP-20 column, followed by elution with MeOH after washing with 50% aqueous MeOH. The eluate was concentrated in vacuo and partitioned between chloroform (B151607) (CHCl3) and water. The organic layer was subsequently subjected to silica (B1680970) gel column chromatography using a gradient elution of CHCl3-MeOH. Further purification was achieved through preparative Thin-Layer Chromatography (TLC) on silica gel, yielding this compound as a yellow powder. researchgate.nettandfonline.combiocrick.com This detailed procedure highlights the necessity of multi-stage extraction and chromatographic separation for isolating this specific alkaloid from its natural source.

For the analysis of various compounds within mushroom matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been employed as an efficient combination of solid- and liquid-phase extraction. For Agrocybe aegerita mushrooms, a modified QuEChERS method involved weighing 10 g of fresh mushroom sample (or 1.0 g dry sample with 9 mL ultrapure water) into a 50 mL PTFE centrifuge tube, followed by the addition of 10 mL of acetonitrile. nih.govresearchgate.net This method is designed to be robust for extracting target analytes from complex food matrices.

Advanced Cleanup Procedures for Enhanced Purity and Sensitivity

Following initial extraction, cleanup procedures are essential to remove matrix interferences and enhance the purity and sensitivity of this compound analysis. The QuEChERS method itself incorporates a cleanup step. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is a widely used advanced cleanup technique. In the context of UPLC-MS/MS analysis, mixed-mode SPE procedures have been successfully combined with chromatographic separation to minimize matrix effects. waters.com For instance, in pesticide residue analysis in rice, a mixed-mode SPE cleanup method utilizing PSA+C18 (Primary Secondary Amine + C18) as a sorbent demonstrated superior performance, extracting a significantly higher number of compounds with high recovery (299 and 318 compounds for GC-MS/MS and UPLC-MS/MS, respectively) compared to GCB (Graphitized Carbon Black) material. mdpi.com Protein precipitation is another simple pre-analytical procedure that can be employed for cleanup, particularly in biological fluids like plasma, prior to UPLC-MS/MS analysis. nih.gov

Matrix effects, which can lead to signal suppression or enhancement, are a significant challenge in the analysis of compounds in complex matrices like Agrocybe aegerita, due to the presence of high levels of polysaccharides, fiber, and other components. nih.gov To compensate for such bias and interference, the use of external matrix standards is often applied for quantification. nih.gov Additionally, the ionization efficiency in Electrospray Ionization (ESI) mode, commonly used in UPLC-MS/MS, can be affected by sample matrix components. mdpi.com

Bioanalytical Applications in Research and Quality Control

The analytical methodologies developed for this compound and similar compounds in mushroom matrices have diverse bioanalytical applications in both research and quality control.

In research, these methods are fundamental for:

Isolation and Structural Elucidation: Techniques like HPLC, preparative TLC, and various NMR and MS spectroscopic methods are crucial for the isolation and definitive structural characterization of novel compounds like this compound from natural sources. researchgate.nettandfonline.combiocrick.comsemanticscholar.orgresearchgate.net

Bioactivity Assessment: Accurate quantification allows researchers to correlate the concentration of this compound with its reported biological activities, such as antifungal properties. nih.govmedwinpublishers.comtandfonline.comresearchgate.nethorizonepublishing.comresearchgate.netresearchgate.net This is vital for understanding its mechanism of action and potential therapeutic applications.

Metabolic and Pharmacokinetic Studies: While not specifically detailed for this compound, UPLC-MS/MS methods are broadly used in bioanalytical applications for measuring metabolites in biological fluids (e.g., plasma, urine), which is essential for pharmacokinetic studies and understanding drug metabolism. measurlabs.comwaters.comnih.gov

In quality control, these analytical methods are applied for:

Purity Assessment and Standardization: Chromatographic methods enable the assessment of the purity of isolated this compound and the standardization of mushroom extracts or derived products containing this compound. biocrick.com

Food Safety and Contaminant Monitoring: The established UPLC-MS/MS methods, particularly those involving QuEChERS, are directly applicable to monitoring residual levels of various compounds in edible mushrooms, ensuring food safety and compliance with regulatory guidelines. nih.govresearchgate.netmeasurlabs.com This ensures that the final products meet international requirements for consumer safety. mdpi.com

Ecological and Biotechnological Significance of Agrocybenine

Role in Fungal Chemical Ecology

Fungi produce a diverse array of secondary metabolites that are integral to their interactions with other organisms and their surrounding environment. nih.govresearchgate.netmdpi.com Agrocybenine is one such compound that contributes to these ecological dynamics. biosynth.comwikipedia.orgffhdj.commedwinpublishers.compageplace.demdpi.comnih.govresearchgate.net

This compound functions as a natural antifungal agent, suggesting its involvement in the defensive strategies of its producing organisms. biosynth.comwikipedia.orgffhdj.commedwinpublishers.compageplace.demdpi.comnih.gov Its primary mechanism of action involves disrupting fungal cell wall synthesis, which effectively inhibits the growth and proliferation of pathogenic fungi. biosynth.com This interference with essential biosynthetic processes underscores its potential as a protective compound in natural ecosystems. biosynth.com

Fungi engage in complex interactions with plants, which can range from pathogenic to symbiotic relationships. nih.gov Plants possess sophisticated immune systems to defend against fungal pathogens, but fungi have evolved various mechanisms to evade or suppress these plant defenses. nih.govmdpi.comresearchgate.netmpg.defrontiersin.org The production of antifungal compounds like this compound by certain Agrocybe species may serve as a chemical defense against competing fungal species or against plant pathogens that could negatively impact the host fungus's environment or resources. biosynth.commdpi.com

Agricultural Applications and Sustainable Pest Management

The properties of this compound make it a promising candidate for various applications in agriculture, particularly in the realm of sustainable pest management. biosynth.com

Research highlights the potential of this compound for protecting crops from fungal infections. biosynth.com Its efficacy stems from its ability to interfere with fungal cell wall synthesis, a vital process for fungal survival. biosynth.com This specific mode of action, combined with its natural origin, positions this compound as an attractive alternative to synthetic chemical fungicides. biosynth.com The cultivation of Agrocybe aegerita, a source of this compound, is known to be affected by various pathogenic fungi, including Mucor spp., Trichoderma spp., and Aspergillus spp. mdpi.comnih.gov This observation suggests that this compound may possess inhibitory effects against these and other common plant pathogenic fungi, making it a valuable subject for the development of new, biologically derived fungicides. biosynth.com

This compound's natural provenance and targeted antifungal activity align well with the principles of organic farming. biosynth.com Organic agriculture prioritizes ecological balance, biodiversity, and the avoidance of synthetic inputs such as chemical fertilizers and pesticides. mulchtech.com.auusda.govgiz.deorganic-crop-production.comeos.com The integration of natural compounds like this compound into pest management strategies supports the core tenets of organic farming, contributing to more sustainable agricultural practices. biosynth.commulchtech.com.auusda.govgiz.deorganic-crop-production.comeos.com By offering a natural means of crop protection, this compound can help reduce the reliance on synthetic chemicals, fostering healthier ecosystems and promoting environmentally responsible food production. biosynth.commulchtech.com.auusda.govgiz.deorganic-crop-production.comeos.com

Table 1: Key Characteristics and Significance of this compound

| Characteristic | Description |

| Source Organisms | Primarily Agrocybe mushroom species (e.g., Agrocybe cylindracea, Agrocybe aegerita); also found in endophytic fungus Colletotrichum salsolae. biosynth.comnih.govwikipedia.orgffhdj.comscielo.brmedwinpublishers.compageplace.demdpi.comnih.govresearchgate.netresearchgate.net |

| Chemical Class | Pyrrolopyridine alkaloid. biosynth.comnih.govnih.govchemsrc.com |

| Ecological Role (Antifungal) | Natural antifungal agent; disrupts fungal cell wall synthesis, inhibiting growth and proliferation of pathogenic fungi. biosynth.comwikipedia.orgffhdj.commedwinpublishers.compageplace.demdpi.comnih.gov |

| Agricultural Application | Promising for crop protection against fungal infections as a natural fungicide. biosynth.com |

| Sustainability Aspect | Attractive alternative for organic farming practices due to natural origin and specific mode of action. biosynth.com |

Future Directions and Research Gaps

Untapped Biological Activities and Broader Therapeutic Potential

While Agrocybenine has been noted for its antifungal activity, its structural uniqueness as an indole (B1671886) alkaloid suggests a much broader range of potential therapeutic applications that are yet to be investigated. nih.gov The genus Agrocybe is a known producer of a variety of bioactive secondary metabolites, including compounds with antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net This precedent strongly suggests that this compound may possess similar, currently untapped, biological activities.

Neuroprotective Potential: The structural similarity of many indole alkaloids to neurotransmitters hints at their potential to interact with receptors in the nervous system. rjptonline.orgbiorxiv.org Future research should explore the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations could focus on its ability to inhibit neuroinflammation, reduce oxidative stress in neuronal cells, and modulate pathways associated with neuronal survival.

Anticancer and Chemopreventive Properties: Indole alkaloids are a well-established class of compounds with significant potential in oncology. nih.govresearchgate.net Numerous indole-containing compounds have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in various cancer cell lines. mdpi.comrsc.org A thorough investigation into the cytotoxic and cytostatic effects of this compound against a panel of human cancer cell lines is a critical next step. Furthermore, its potential as a chemopreventive agent, capable of mitigating cancer risk, warrants exploration.

Antiviral and Antimicrobial Spectrum: Beyond its known antifungal capabilities, the full antimicrobial spectrum of this compound is unknown. nih.gov Comprehensive screening against a wide range of pathogenic bacteria and viruses could reveal novel antimicrobial applications. Given the urgent need for new antimicrobial agents to combat drug-resistant pathogens, this avenue of research is of paramount importance.

Advanced Biosynthetic Engineering for Scalable and Sustainable Production

The natural production of this compound in Agrocybe cylindracea is likely to be in low quantities, a common limitation for the large-scale production of fungal secondary metabolites. Advanced biosynthetic engineering offers a promising solution for scalable and sustainable production. A critical first step in this direction is the elucidation of the complete biosynthetic pathway of this compound. While the genomes of Agrocybe species have been sequenced, the specific genes and enzymes responsible for this compound synthesis are yet to be identified. nih.govnih.govnih.gov

Once the biosynthetic pathway is understood, several metabolic engineering strategies can be employed:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway can significantly enhance the yield of this compound.

Heterologous expression: Transferring the entire biosynthetic pathway into a more easily cultivable and genetically tractable host, such as Saccharomyces cerevisiae or Escherichia coli, could enable industrial-scale fermentation-based production.

Optimization of fermentation conditions: A detailed understanding of the metabolic fluxes within the production host will allow for the optimization of nutrient media and fermentation parameters to maximize this compound titers.

These approaches will be essential to produce sufficient quantities of this compound for extensive preclinical and clinical research, as well as for potential commercialization.

Comprehensive Ecological Impact Assessments of this compound in Natural and Agricultural Systems

Understanding the ecological role of this compound is crucial, as is assessing the potential environmental impact of its large-scale production and use. In its natural environment, fungal alkaloids often serve as defense mechanisms against predators, competitors, and pathogens. nih.govnih.gov Research is needed to determine the specific ecological functions of this compound for Agrocybe cylindracea, such as its role in inter-species competition or as a deterrent to fungivores.

Furthermore, a comprehensive life cycle assessment of this compound production is necessary to ensure its environmental sustainability. This assessment should consider the environmental footprint of the entire production process, from the cultivation of the fungal feedstock to the extraction and purification of the final compound. researchgate.netmdpi.commdpi.com Key factors to evaluate include energy consumption, water usage, and the generation of waste streams. For agricultural applications, such as a potential biofungicide, studies on its persistence in the soil, potential for bioaccumulation, and effects on non-target organisms will be essential to ensure its ecological safety. nih.gov

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in accelerating our understanding of this compound. nih.govmdpi.comresearchgate.net The availability of the Agrocybe aegerita genome provides a foundational resource for these studies. nih.govmdpi.com

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identification of the this compound biosynthetic gene cluster. | Elucidation of the complete enzymatic pathway for this compound synthesis. |

| Transcriptomics | Analysis of gene expression under different growth conditions. | Identification of regulatory elements that control this compound production. |

| Proteomics | Identification and quantification of proteins involved in biosynthesis. | Understanding the enzymatic machinery and its regulation. |

| Metabolomics | Profiling of the complete set of metabolites in Agrocybe cylindracea. | Discovery of precursor molecules and potential synergistic compounds. |

By integrating data from these different omics platforms, researchers can build a comprehensive model of this compound biosynthesis and its regulation. This knowledge will be invaluable for targeted genetic engineering efforts to enhance production and for the discovery of novel, related compounds. tandfonline.commdpi.com

Exploration of Synergistic Effects with Other Natural Products

The therapeutic efficacy of natural products can often be enhanced through synergistic interactions with other compounds. researchgate.net Investigating the synergistic effects of this compound with other natural products, including other fungal metabolites, could unlock new therapeutic strategies with improved potency and reduced potential for the development of resistance.

Future research should explore combinations of this compound with:

Other antifungal agents: To combat resistant fungal strains and potentially broaden its spectrum of activity. rjptonline.orgfrontiersin.orgwoodj.org

Antioxidant compounds: To enhance its potential in preventing or treating conditions associated with oxidative stress. mdpi.commdpi.comnih.gov

Anticancer drugs: To potentially increase the efficacy of existing chemotherapies and overcome drug resistance mechanisms in cancer cells. nih.govrsc.org

These investigations could lead to the development of novel combination therapies for a range of diseases, leveraging the unique properties of this compound in concert with other bioactive molecules.

Q & A

Q. What are the standard methods for characterizing Agrocybenine’s structural and physicochemical properties?

To establish this compound’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton/carbon environments to confirm molecular structure.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify impurities using validated protocols.

- X-ray Crystallography (if crystalline): Resolve 3D atomic arrangement for stereochemical confirmation. Experimental protocols must be rigorously documented, including instrument calibration and reference standards, to ensure reproducibility .

Q. How should researchers design initial experiments to assess this compound’s bioactivity?

Begin with in vitro assays to screen for biological activity:

- Dose-response studies : Identify IC50/EC50 values using cell-based assays (e.g., cytotoxicity or enzyme inhibition).

- Control groups : Include positive/negative controls and solvent-only baselines to isolate compound-specific effects.

- Replicate experiments : Use triplicate measurements and statistical tests (e.g., ANOVA) to validate significance. Ensure biological models (e.g., cell lines, enzymes) are relevant to this compound’s hypothesized targets, and predefine success criteria for advancing to in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?

Discrepancies may arise from variations in experimental conditions or model systems. To address this:

- Orthogonal assays : Validate findings using independent methods (e.g., fluorescence microscopy vs. Western blotting).

- Independent replication : Collaborate with external labs to eliminate protocol-specific biases.

- Data triangulation : Cross-reference results with structural analogs or computational docking studies to identify plausible binding modes. Document all variables (e.g., pH, temperature, solvent composition) and conduct sensitivity analyses to identify confounding factors .

Q. What strategies optimize this compound’s synthetic pathway for scalability without compromising purity?

Apply Design of Experiments (DOE) to streamline synthesis:

- Parameter screening : Use fractional factorial designs to identify critical factors (e.g., catalyst loading, reaction time).

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Purity thresholds (>95%) should be enforced via recrystallization or preparative HPLC, with batch-to-batch consistency validated using QC protocols .

Data Analysis and Interpretation

Q. How should researchers handle conflicting results in this compound’s pharmacokinetic (PK) profiles?

- Compartmental modeling : Compare one- vs. two-compartment models to assess distribution kinetics.

- Species-specific differences : Test PK parameters in multiple animal models (e.g., rodents vs. non-rodents) to evaluate translatability.

- Meta-analysis : Aggregate published data to identify trends or outliers, adjusting for methodological heterogeneity (e.g., dosing routes, analytical techniques). Report confidence intervals and effect sizes to quantify uncertainty .

Tables for Methodological Reference

Q. Table 1: Key Characterization Techniques for this compound

| Technique | Parameters Measured | Critical Validation Steps | References |

|---|---|---|---|

| NMR | Structural elucidation, purity | Solvent suppression, referencing | |

| HRMS | Molecular formula, isotopic pattern | Calibration with standard compounds | |

| HPLC | Purity, impurity profiling | Column conditioning, gradient optimization |

Q. Table 2: Common Data Contradictions and Resolution Strategies

| Conflict Type | Resolution Approach | Tools/Methods |

|---|---|---|

| Bioactivity variability | Orthogonal assays, independent replication | Cell-based vs. biochemical assays |

| Synthetic yield inconsistency | DOE, real-time analytics | PAT, RSM |

| PK profile discrepancies | Compartmental modeling, meta-analysis | Phoenix WinNonlin, PRISMA guidelines |

Ethical and Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.